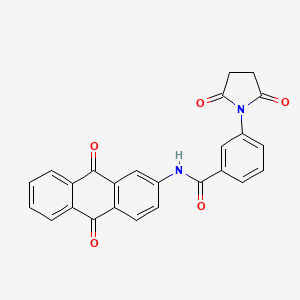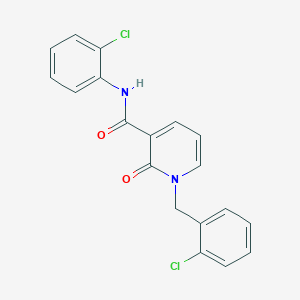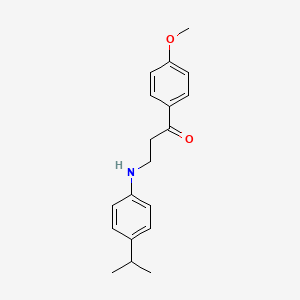
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide is a complex organic compound that features both anthracene and pyrrolidine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide typically involves multi-step organic reactions. One possible route could involve the initial formation of the anthracene derivative followed by the introduction of the pyrrolidine moiety through amide bond formation. The reaction conditions may include the use of coupling reagents such as EDCI or DCC, and the reactions are often carried out in solvents like dichloromethane or DMF under inert atmosphere.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide can undergo various chemical reactions including:
Oxidation: The anthracene moiety can be further oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction could produce hydroxyanthracene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of this compound could be investigated for their potential as enzyme inhibitors or as fluorescent probes due to the presence of the anthracene moiety.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry
In industry, this compound could be used in the development of new materials, such as organic semiconductors or as intermediates in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide would depend on its specific application. For example, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene Derivatives: Compounds like anthraquinone share the anthracene core and have similar chemical properties.
Pyrrolidine Derivatives: Compounds like N-benzylpyrrolidine share the pyrrolidine moiety and can undergo similar reactions.
Uniqueness
What sets N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide apart is the combination of both anthracene and pyrrolidine moieties in a single molecule, which could confer unique chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
N-(9,10-dioxoanthracen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N2O5/c28-21-10-11-22(29)27(21)16-5-3-4-14(12-16)25(32)26-15-8-9-19-20(13-15)24(31)18-7-2-1-6-17(18)23(19)30/h1-9,12-13H,10-11H2,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGACFHVDYBUSKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-nitrobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2467456.png)
![2-methyl-1-{1-[(6-methylpyridin-2-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2467457.png)
![5-Chloro-n-cyclopropyl-6-fluoro-n-[(pyridin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2467458.png)
![3-((5-(cyclopentylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2467459.png)
![1-[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2467460.png)
![(5E)-3-benzyl-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2467461.png)
![3-methoxy-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2467462.png)

![N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(4-methoxyphenyl)-N-methylethanimidamide;hydroiodide](/img/new.no-structure.jpg)
![[1-(2,2,2-Trifluoroethyl)imidazol-2-yl]methanamine;dihydrochloride](/img/structure/B2467467.png)
![2-(4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazin-1-yl)pyrimidine](/img/structure/B2467475.png)
![ethyl 6-imino-11-methyl-2-oxo-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2467476.png)


